molecular formula C5H5BrOS B13253079 (5-Bromofuran-2-yl)methanethiol

(5-Bromofuran-2-yl)methanethiol

Cat. No.: B13253079
M. Wt: 193.06 g/mol
InChI Key: HACSUYFCNWUJMB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)methanethiol is an organic compound with the molecular formula C(_5)H(_5)BrOS and a molecular weight of 193.06 g/mol . It is a derivative of furan, substituted with a bromine atom at the 5-position and a thiol group at the methylene position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromofuran-2-carboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . The intermediate isothiouronium salt is hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production methods for (5-Bromofuran-2-yl)methanethiol are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromofuran-2-yl)methanethiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This compound may inhibit enzymes by binding to active site residues or metal cofactors, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromofuran-2-yl)methanethiol is unique due to its thiol group, which imparts distinct reactivity and binding properties compared to its alcohol and amine analogs. This makes it particularly useful in applications requiring strong nucleophiles or metal-binding agents .

Properties

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

IUPAC Name

(5-bromofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2

InChI Key

HACSUYFCNWUJMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CS

Origin of Product

United States

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